molecular formula C23H27N5O B3896900 (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Cat. No.: B3896900
M. Wt: 389.5 g/mol
InChI Key: DALOEKJVBCKEFC-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is a complex organic compound that features a pyrazole ring substituted with dimethyl and phenyl groups, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution Reactions: The dimethyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reaction: The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Similar pyrazole ring but lacks the piperazine moiety.

    4-(2-Methoxyphenyl)piperazine: Similar piperazine ring but lacks the pyrazole moiety.

Uniqueness

The uniqueness of (Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine lies in its combined structure, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-18-21(19(2)28(25-18)20-9-5-4-6-10-20)17-24-27-15-13-26(14-16-27)22-11-7-8-12-23(22)29-3/h4-12,17H,13-16H2,1-3H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALOEKJVBCKEFC-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 2
Reactant of Route 2
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 3
Reactant of Route 3
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 4
Reactant of Route 4
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 5
Reactant of Route 5
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Reactant of Route 6
Reactant of Route 6
(Z)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.